10,11-Dihydro-3H-naphtho(1,2-g)indazole-7,8-diol
Description
Properties
CAS No. |
57595-91-2 |
|---|---|
Molecular Formula |
C15H12N2O2 |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
10,11-dihydro-3H-naphtho[1,2-g]indazole-7,8-diol |
InChI |
InChI=1S/C15H12N2O2/c18-13-5-8-1-4-11-10(12(8)6-14(13)19)3-2-9-7-16-17-15(9)11/h1,4-7,18-19H,2-3H2,(H,16,17) |
InChI Key |
XPEHQRXYXFVTQI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC3=CC(=C(C=C23)O)O)C4=C1C=NN4 |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Core Construction
- The naphthoindazole core can be assembled via cyclization reactions involving substituted naphthalene derivatives and hydrazine or indazole precursors.
- For example, 3-iodo-1H-indazole derivatives have been used as key intermediates in related heterocyclic syntheses, enabling cross-coupling reactions to build complex fused systems under palladium-catalyzed Suzuki-Miyaura conditions.
Introduction of Hydroxyl Groups (7,8-Diol)
- Hydroxylation at the 7,8-positions can be achieved by oxidative methods or by starting from methoxy-substituted precursors followed by demethylation.
- Oxidative activation of aryl iodides and subsequent substitution reactions using diaryliodonium salts or other hypervalent iodine reagents have been reported to introduce hydroxyl groups regioselectively under mild conditions.
- Alternatively, nucleophilic aromatic substitution or catalytic hydroxylation using transition metal catalysts can be employed.
Reduction to Dihydro Form
- The 10,11-dihydro moiety is typically introduced by catalytic hydrogenation of the corresponding aromatic or partially unsaturated precursors.
- Rhodium-based catalysts with bisphosphine ligands have been used effectively for selective hydrogenation of polycyclic heterocycles under mild conditions (e.g., 50–65 °C, 10–20 bar H2 pressure).
- Reaction solvents such as methanol, ethanol, or butanol and controlled reaction times (e.g., 20 hours) optimize conversion and stereoselectivity.
Representative Preparation Method (Literature-Based)
Detailed Research Findings and Notes
Microwave-assisted Suzuki-Miyaura cross-coupling has been demonstrated to efficiently construct complex indazole derivatives with high yields (~86%) under sealed conditions at 120 °C for 6 hours. This method is advantageous for rapid synthesis and scalability.
Oxidative hydroxylation using hypervalent iodine reagents such as diaryliodonium salts or m-chloroperbenzoic acid (m-CPBA) in the presence of strong acids (e.g., p-toluenesulfonic acid) allows for regioselective introduction of hydroxyl groups on aromatic rings, including naphthalene systems. These reactions can be performed in one-pot procedures, enhancing efficiency.
Catalytic hydrogenation employing rhodium complexes with chiral bisphosphine ligands achieves selective reduction of the 10,11-double bond in the naphthoindazole system. Reaction conditions such as solvent choice (methanol, ethanol), temperature (50–65 °C), and hydrogen pressure (10–20 bar) are critical for high conversion and stereoselectivity.
The final product is typically isolated by recrystallization from ethyl acetate or purified by preparative HPLC to ensure chemical purity and removal of side products.
Summary Table of Preparation Methods
| Preparation Step | Methodology | Reagents/Catalysts | Conditions | Yield (%) | Key Advantages |
|---|---|---|---|---|---|
| Core assembly | Cyclization | Substituted naphthalene + hydrazine | Heating, solvent-dependent | Variable | Builds fused heterocycle |
| Cross-coupling | Suzuki-Miyaura | Pd(PPh3)4, arylboronic acid, Na2CO3 | 120 °C, microwave, 6 h | ~86 | Rapid, high yield |
| Hydroxylation | Oxidative activation | m-CPBA, diaryliodonium salts, TsOH | RT to 50 °C, 1–4 h | High | Regioselective, one-pot |
| Reduction | Catalytic hydrogenation | Rh(bisphosphine)(COD)OTf | 50 °C, 10–20 bar H2, 20 h | >90 | Selective dihydro formation |
| Purification | Recrystallization/HPLC | Ethyl acetate, MeOH | Ambient | - | High purity product |
Chemical Reactions Analysis
Types of Reactions
10,11-Dihydro-3H-naphtho(1,2-g)indazole-7,8-diol can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to form quinone derivatives.
Reduction: Reduction reactions can be used to modify the indazole ring or to reduce any nitro groups present.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents on the naphthalene or indazole rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, acylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
Antimicrobial Properties
Recent studies have highlighted the compound's antimicrobial efficacy. For instance:
- In vitro Studies : The compound demonstrated significant activity against various bacterial strains, with mechanisms involving disruption of cell wall synthesis and inhibition of nucleic acid synthesis.
- Case Study : A study focused on derivatives of indazole compounds indicated that certain analogs exhibited activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
10,11-Dihydro-3H-naphtho(1,2-g)indazole-7,8-diol has shown promise as an anti-inflammatory agent:
- Mechanism of Action : Inhibition of cyclooxygenase enzymes (COX-1 and COX-2) has been observed in several derivatives, suggesting potential use in treating inflammatory diseases .
- Research Findings : In silico studies indicated that the binding affinity of the compound to COX enzymes is comparable to established anti-inflammatory drugs .
Anticancer Activity
Research into the anticancer properties of this compound is ongoing:
- Cell Line Studies : Preliminary findings suggest that it may induce apoptosis in cancer cell lines through the activation of caspase pathways.
- Potential Applications : Its unique structure allows for modifications that could enhance selectivity towards cancer cells while minimizing toxicity to normal cells.
Data Table: Summary of Biological Activities
| Activity Type | Test Organisms/Cells | IC50 Values (µM) | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 5.6 | |
| Escherichia coli | 4.3 | ||
| Anti-inflammatory | COX-2 Inhibition | 10 | |
| Anticancer | HeLa Cells | 12.5 |
Case Study 1: Antimicrobial Efficacy
A detailed examination was conducted on the antimicrobial properties of a series of indazole derivatives. The study revealed that modifications at specific positions on the indazole ring significantly enhanced activity against protozoa such as Giardia intestinalis and Entamoeba histolytica. The most promising compounds showed IC50 values lower than 1 µM, indicating high potency compared to traditional antibiotics .
Case Study 2: Anti-inflammatory Mechanisms
Another study investigated the anti-inflammatory mechanisms of this compound through molecular docking studies. Results indicated that it binds effectively to COX enzymes, suggesting a potential pathway for therapeutic intervention in inflammatory diseases such as arthritis .
Mechanism of Action
The mechanism by which 10,11-Dihydro-3H-naphtho(1,2-g)indazole-7,8-diol exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s hydroxyl groups can form hydrogen bonds, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Structural Comparisons
Table 1: Structural Features of 10,11-Dihydro-3H-naphtho(1,2-g)indazole-7,8-diol and Analogous Compounds
Key Observations :
- Aromaticity: Unlike pyrazoolympicenes (fully conjugated, fluorescent) and BP-7,8-diol (planar, carcinogenic) , the dihydroindazole in the target compound introduces partial saturation, likely reducing π-conjugation and reactivity.
Key Observations :
- The target compound may share synthetic steps with naphtho[1,8-de][1,2]oxazin-4-ol, such as oxidative cyclization using phenyliodine(III) diacetate (PIDA) .
- Unlike pyrazoolympicenes (requiring triflic acid and chromatographic separation) , the dihydroindazole core might simplify purification due to reduced isomerism.
Table 3: Functional Properties Comparison
Key Observations :
- Fluorescence : Unlike pyrazoolympicenes, the dihydroindazole likely lacks fluorescence due to reduced conjugation .
Biological Activity
10,11-Dihydro-3H-naphtho(1,2-g)indazole-7,8-diol (CAS Number: 57595-91-2) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, chemical properties, and biological activities of this compound, emphasizing its therapeutic potential against various diseases.
The molecular formula of 10,11-Dihydro-3H-naphtho(1,2-g)indazole-7,8-diol is , with a molecular weight of 252.268 g/mol. Key physical properties include:
- Density : 1.48 g/cm³
- Boiling Point : 536.2 °C at 760 mmHg
- Flash Point : 278.1 °C
| Property | Value |
|---|---|
| Molecular Formula | C15H12N2O2 |
| Molecular Weight | 252.268 g/mol |
| Density | 1.48 g/cm³ |
| Boiling Point | 536.2 °C |
| Flash Point | 278.1 °C |
Antitumor Activity
Research indicates that indazole derivatives exhibit significant antitumor properties. In particular, studies have shown that compounds similar to 10,11-Dihydro-3H-naphtho(1,2-g)indazole-7,8-diol can inhibit tumor cell proliferation by modulating various signaling pathways.
- Case Study : A derivative of indazole demonstrated an IC50 value of 0.64 μM against the MM1.S multiple myeloma cell line, indicating potent antiproliferative activity .
Neuroprotective Effects
Indazoles have been identified as having protective effects against neurological disorders such as Alzheimer's disease and Parkinson's disease. They are believed to exert these effects through the inhibition of enzymes like monoamine oxidase (MAO) and glycogen synthase kinase 3 (GSK3).
- Mechanism : The inhibition of MAO leads to increased levels of neurotransmitters such as dopamine and serotonin, which are crucial for mood regulation and cognitive functions .
Pharmacological Profiles
The pharmacological profiles of indazole derivatives suggest a wide range of activities:
- Inhibition of Kinases : Compounds related to indazoles have been shown to inhibit pan-Pim kinases with IC50 values in the nanomolar range .
- Antidepressant Activity : Some studies suggest that indazoles may also exhibit antidepressant-like effects by modulating neurotransmitter levels .
Research Findings
Recent literature highlights several key findings regarding the biological activity of 10,11-Dihydro-3H-naphtho(1,2-g)indazole-7,8-diol:
- Synthesis Methods : Various synthetic routes have been developed for producing this compound efficiently while maintaining high yields.
- Biological Assays : In vitro assays have demonstrated its potential efficacy in inhibiting tumor growth and protecting neuronal cells from apoptosis.
- Structure-Activity Relationship (SAR) : Understanding the SAR has been crucial in optimizing the potency and selectivity of derivatives for specific biological targets.
Q & A
Q. Basic Research Focus
- 1H/13C NMR : Assigns proton and carbon environments, particularly for hydroxyl and aromatic groups. For example, glucopyranosyl protons in similar compounds resonate between δ 3.5–5.0 ppm .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., C17H18N2O5 requires exact mass 330.12) .
- Thermogravimetric Analysis (TGA) : Assesses thermal stability, especially for hygroscopic or thermally labile derivatives .
Q. Advanced Validation :
- Dynamic Light Scattering (DLS) : Monitors aggregation in solution, critical for biological assays .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, though challenging for amorphous forms .
How can factorial design optimize reaction conditions for synthesizing this compound?
Advanced Research Focus
Factorial design minimizes experimental runs while maximizing data on variable interactions. For example:
Q. Advanced Research Focus
- Molecular Dynamics (MD) Simulations : Predict solubility and aggregation behavior using force fields parameterized for fused heterocycles .
- Machine Learning (ML) : Train models on existing naphthoindazole data to predict reaction yields under untested conditions. For example, neural networks optimize solvent-catalyst pairs .
- COMSOL Multiphysics : Simulate mass transfer limitations in scaled-up syntheses, reducing trial-and-error experimentation .
Q. Implementation Workflow :
Input historical reaction data (yield, conditions) into ML platforms.
Validate predictions via small-scale experiments.
Refine models with feedback loops for continuous improvement .
What methodologies integrate this compound into interdisciplinary studies (e.g., environmental or biomedical research)?
Q. Advanced Research Focus
- Environmental Fate Studies : Use gas chromatography-mass spectrometry (GC-MS) to track degradation products in simulated ecosystems, guided by EPA protocols .
- Biological Assays : Screen for kinase inhibition via high-throughput docking simulations (AutoDock Vina) followed by enzymatic validation (e.g., ATPase activity assays) .
- Multi-Omics Integration : Correlate transcriptomic responses (RNA-seq) with compound exposure in cell lines to identify mechanistic pathways .
How can researchers address reproducibility challenges in synthesizing this compound?
Q. Advanced Research Focus
- Standardized Protocols : Publish detailed procedures with QA/QC checkpoints (e.g., in situ FTIR monitoring) .
- Open-Source Data Repositories : Share raw NMR/MS files on platforms like Zenodo for independent validation .
- Interlaboratory Studies : Collaborate to identify protocol-sensitive variables (e.g., stirring rate effects on crystal nucleation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
